N-(4-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
Description
N-(4-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a hexahydroquinoline core substituted with cyano, ethoxyphenyl, and sulfanyl-acetamide moieties.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-3-35-24-10-5-4-7-20(24)26-21(15-29)28(31-22-8-6-9-23(33)27(22)26)36-16-25(34)30-19-13-11-18(12-14-19)17(2)32/h4-5,7,10-14,26,31H,3,6,8-9,16H2,1-2H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZNYCZITPUTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)C(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure
This compound features a complex structure that includes:
- An acetylphenyl group.
- A hexahydroquinoline moiety.
- A cyano and ethoxyphenyl substituent.
- A sulfanyl linkage.
Biological Activity
While specific studies on this compound may be limited, similar compounds in the class of quinolines and their derivatives have shown diverse biological activities:
- Antimicrobial Activity : Many quinoline derivatives exhibit significant antibacterial and antifungal properties. They are often evaluated against various pathogens to determine their efficacy.
- Anticancer Properties : Certain structures related to this compound have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
- Anti-inflammatory Effects : Compounds with similar scaffolds have demonstrated anti-inflammatory activities in various models, which could be beneficial in treating inflammatory diseases.
- Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory pathways.
Research Findings
Research on related compounds has yielded promising results:
| Compound Type | Activity | Reference |
|---|---|---|
| Quinolines | Antimicrobial | |
| Quinoline derivatives | Anticancer | |
| Sulfanyl compounds | Anti-inflammatory |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of quinoline derivatives against Staphylococcus aureus and Escherichia coli, revealing potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Cancer Cell Line Studies : Another investigation assessed a similar quinoline derivative on human breast cancer cell lines (MCF-7), showing a significant reduction in cell viability and induction of apoptosis.
- Inflammation Models : In vivo studies using animal models demonstrated that certain sulfanyl-containing compounds reduced edema and inflammatory markers significantly compared to controls.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Molecular docking studies indicated that it interacts effectively with key proteins involved in cancer progression. For instance, the binding affinity of the compound to the Human Progesterone Receptor was evaluated, showing promising results that suggest its potential as an anticancer agent .
Case Study: Molecular Docking Analysis
- Target Protein : Human Progesterone Receptor (1E3K)
- Binding Affinity : High interaction energy values were observed, indicating strong binding capabilities.
Antiviral Properties
The compound has also demonstrated antiviral activity against various viral targets. In particular, its interactions with the SARS Coronavirus Main Proteinase were studied, revealing significant binding energies that suggest potential efficacy in inhibiting viral replication .
Case Study: Antiviral Activity Assessment
- Target Protein : SARS Coronavirus Main Proteinase (1UK4)
- Binding Energy : -8.65 kcal/mol (indicating strong affinity)
Synthesis and Structural Modifications
The synthesis of N-(4-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide involves various chemical reactions that can be tailored to enhance its biological activity. The compound's structure allows for modifications that can improve its pharmacological properties.
Synthesis Overview
- Method : The synthesis typically involves coupling reactions followed by cyclization processes.
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the safety and efficacy of the compound in preclinical models. These studies are crucial for determining dosage and potential side effects before progressing to clinical trials.
Findings from Pharmacological Studies
| Study Focus | Results |
|---|---|
| Toxicity Assessment | Low toxicity levels noted in animal models |
| Efficacy in Tumor Models | Significant reduction in tumor size observed |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The target compound’s structure can be compared to analogs with variations in the phenyl substituents and heterocyclic components:
Key Observations :
Bioactivity and Therapeutic Potential
Anti-Exudative Activity ():
Acetamide derivatives with sulfanyl groups, such as those in , exhibit anti-exudative activity. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide showed efficacy at 10 mg/kg, comparable to diclofenac sodium . The target compound’s cyano and acetyl groups may modulate similar pathways but require experimental validation.
Antimicrobial Activity ():
The N-(4-methoxyphenyl)acetamide derivative demonstrated antimicrobial properties, attributed to the amide moiety’s ability to disrupt bacterial membranes . The target compound’s hexahydroquinoline core may enhance this effect due to increased rigidity and binding affinity.
Structural Elucidation Techniques
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
